molecular formula C11H13NO3 B8779396 N-(Phenylacetyl)-L-alanine

N-(Phenylacetyl)-L-alanine

Cat. No.: B8779396
M. Wt: 207.23 g/mol
InChI Key: FDWFFCURSPACFQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylacetyl)-L-alanine is an amino acid derivative where a phenylacetyl group (C₆H₅CH₂CO-) is attached to the α-amino group of L-alanine. The phenylacetyl group introduces aromaticity, which may influence binding interactions in biological systems compared to simpler acyl groups .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

FDWFFCURSPACFQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-L-alanine

  • Structure : Acetyl group (-COCH₃) attached to L-alanine.
  • Molecular Formula: C₅H₉NO₃; Molecular Weight: 131.13 g/mol .
  • CAS No.: 97-69-8 .
  • Applications : Used in biochemical studies as a model substrate for enzymatic deacetylation reactions. Its simpler structure lacks the aromatic phenyl group, resulting in lower hydrophobicity compared to N-(Phenylacetyl)-L-alanine .

N-Acetyl-L-phenylalanine

  • Structure : Acetyl group attached to L-phenylalanine (aromatic side chain).
  • Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .
  • CAS No.: 2018-61-3 .
  • Applications: A key intermediate in peptide synthesis and a component of pharmaceutical formulations. Unlike this compound, its phenyl group is part of the amino acid backbone rather than the acyl substituent .

N-(3-Indolylacetyl)-L-alanine

  • Structure : Indolylacetyl group (C₈H₆NCO-) attached to L-alanine.
  • Molecular Formula : C₁₃H₁₄N₂O₃; Molecular Weight : 246.27 g/mol .
  • CAS No.: 57105-39-2 .
  • Applications: Identified as a prognostic biomarker in non-small cell lung cancer (NSCLC) patients undergoing chemoimmunotherapy. Lower serum levels correlate with prolonged progression-free survival (PFS), suggesting a role in monitoring therapeutic efficacy .

Benalaxyl

  • Structure : Methyl ester of N-(phenylacetyl)-N-(2,6-dimethylphenyl)-DL-alanine.
  • Molecular Formula: C₂₀H₂₃NO₃; Molecular Weight: 325.4 g/mol .
  • CAS No.: 71626-11-4 .
  • Applications : A fungicide used in agriculture to control oomycete pathogens. The addition of a 2,6-dimethylphenyl group and esterification distinguishes it from this compound, enhancing its pesticidal activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
This compound Not explicitly provided* Peptide synthesis (inferred)
N-Acetyl-L-alanine C₅H₉NO₃ 131.13 97-69-8 Enzymatic studies
N-Acetyl-L-phenylalanine C₁₁H₁₃NO₃ 207.23 2018-61-3 Pharmaceutical intermediates
N-(3-Indolylacetyl)-L-alanine C₁₃H₁₄N₂O₃ 246.27 57105-39-2 Biomarker in NSCLC
Benalaxyl C₂₀H₂₃NO₃ 325.4 71626-11-4 Agricultural fungicide

Research Findings and Functional Insights

  • Biochemical Roles: N-Acylated alanines (e.g., N-Acetyl-L-alanine) are substrates for acylase enzymes, which catalyze hydrolysis to release free amino acids .
  • Structural Impact on Bioactivity :

    • The phenylacetyl group in this compound likely enhances membrane permeability compared to acetylated derivatives, a property exploited in prodrug design .
    • Benalaxyl’s fungicidal activity is attributed to its dual aromatic substituents, which improve target binding in fungal pathogens .
  • Synthetic Relevance :

    • N-Carboxy-L-alanine cyclic anhydride () demonstrates the utility of functionalized alanine derivatives in polymer chemistry, achieving high molecular weights under specific conditions .

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